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Compound of Interest

Compound Name: 2-Bromo-3'-nitroacetophenone

Cat. No.: B051979 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Bromo-3'-nitroacetophenone is a versatile bifunctional reagent that serves as a valuable

building block in synthetic organic chemistry, particularly in the construction of heterocyclic

compounds and other molecules of pharmaceutical interest. Its structure, featuring a reactive

α-bromo ketone and an electron-withdrawing nitro group on the phenyl ring, allows for a variety

of reactions with nucleophiles. The α-bromo group is an excellent leaving group, facilitating

nucleophilic substitution, while the carbonyl group can participate in condensation reactions.

The nitro group, a strong deactivating group, influences the reactivity of the aromatic ring and

can be a key pharmacophore in the final products or a precursor for an amino group, enabling

further diversification.

These application notes provide detailed protocols and data for the reaction of 2-bromo-3'-
nitroacetophenone with various nucleophiles, including thiourea, aromatic aldehydes, and

amines. The resulting products, primarily thiazoles and chalcones, are scaffolds of significant

interest in drug discovery due to their broad spectrum of biological activities, including

antimicrobial, antifungal, and anti-inflammatory properties.
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The reaction of α-haloketones with thiourea is a classic and efficient method for the synthesis

of 2-aminothiazoles, known as the Hantzsch thiazole synthesis. In the case of 2-bromo-3'-
nitroacetophenone, this reaction leads to the formation of 2-amino-4-(3-nitrophenyl)thiazole, a

key intermediate for the synthesis of various bioactive molecules.

Reaction Mechanism
The reaction proceeds through a nucleophilic attack of the sulfur atom of thiourea on the α-

carbon bearing the bromine atom, followed by an intramolecular cyclization and dehydration to

form the aromatic thiazole ring.

Reactants Product

2-Bromo-3'-nitroacetophenone + Thiourea

S-alkylation Intermediate

Nucleophilic attack

Cyclized Intermediate

Intramolecular cyclization

2-Amino-4-(3-nitrophenyl)thiazole

Dehydration

2-Bromo-3'-nitroacetophenone Thiourea 2-Amino-4-(3-nitrophenyl)thiazole

Click to download full resolution via product page

Experimental Protocol: Synthesis of 2-Amino-4-(3-
nitrophenyl)thiazole
Materials:
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2-Bromo-3'-nitroacetophenone

Thiourea

Ethanol

Sodium bicarbonate (optional)

Procedure:

In a round-bottom flask, dissolve 2-bromo-3'-nitroacetophenone (1.0 eq) in ethanol.

Add thiourea (1.1 eq) to the solution.

Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by

Thin Layer Chromatography (TLC).

After completion of the reaction, cool the mixture to room temperature.

If the product precipitates, it can be collected by vacuum filtration. If not, the solvent can be

removed under reduced pressure.

The crude product can be neutralized with a saturated solution of sodium bicarbonate if

necessary, and then extracted with a suitable organic solvent (e.g., ethyl acetate).

The organic layer is then dried over anhydrous sodium sulfate and the solvent is evaporated.

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to

afford pure 2-amino-4-(3-nitrophenyl)thiazole.

Quantitative Data
Product

Molecular
Formula

Molecular
Weight

Melting
Point (°C)

Yield (%) Reference

2-Amino-4-(3-

nitrophenyl)th

iazole

C₉H₇N₃O₂S 221.23 187 - 191 ~90% [1][2]
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Reaction with Aromatic Aldehydes: Claisen-Schmidt
Condensation
The Claisen-Schmidt condensation is a base-catalyzed reaction between an enolizable ketone

and an aromatic aldehyde that lacks α-hydrogens. 2-Bromo-3'-nitroacetophenone can react

with various substituted benzaldehydes to produce a series of α,β-unsaturated ketones,

commonly known as chalcones. These 3'-nitrochalcone derivatives are of great interest due to

their potential biological activities.

Reaction Mechanism
The reaction is initiated by the formation of an enolate from 2-bromo-3'-nitroacetophenone by

a base. The enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic

aldehyde. The subsequent aldol addition product readily undergoes dehydration to yield the

stable, conjugated chalcone.

Reactants Product

2-Bromo-3'-nitroacetophenone + Ar-CHO

Enolate Formation

Base

Aldol Adduct

Nucleophilic attack

Chalcone (α,β-unsaturated ketone)

Dehydration

2-Bromo-3'-nitroacetophenone Aromatic Aldehyde 3'-Nitrochalcone Derivative
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Experimental Protocol: Synthesis of 3'-Nitrochalcones
Materials:

2-Bromo-3'-nitroacetophenone

Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

Ethanol

Aqueous Sodium Hydroxide (10-20%)

Dilute Hydrochloric Acid

Procedure:

Dissolve 2-bromo-3'-nitroacetophenone (1.0 eq) and the substituted aromatic aldehyde

(1.0 eq) in ethanol in a flask.

Cool the mixture in an ice bath and slowly add aqueous sodium hydroxide solution dropwise

with constant stirring.

Continue stirring at room temperature for 4-6 hours. The progress of the reaction can be

monitored by TLC.

Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to

precipitate the chalcone.

Collect the solid product by vacuum filtration and wash with cold water until the filtrate is

neutral.

Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol or acetic acid)

to obtain the pure 3'-nitrochalcone derivative.

Quantitative Data (Representative Examples)
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Aromatic Aldehyde Product Name Yield (%)

Benzaldehyde
1-(3-Nitrophenyl)-3-

phenylprop-2-en-1-one
70-85%

4-Chlorobenzaldehyde
3-(4-Chlorophenyl)-1-(3-

nitrophenyl)prop-2-en-1-one
75-90%

4-Methoxybenzaldehyde
3-(4-Methoxyphenyl)-1-(3-

nitrophenyl)prop-2-en-1-one
72-88%

Reaction with Amines: Nucleophilic Substitution
The α-bromo group in 2-bromo-3'-nitroacetophenone is susceptible to nucleophilic

substitution by primary and secondary amines. This reaction provides a route to α-amino

ketones, which are important intermediates in the synthesis of various nitrogen-containing

heterocyclic compounds.

Reaction Mechanism
The reaction typically follows an SN2 mechanism where the amine acts as the nucleophile,

attacking the carbon atom bearing the bromine and displacing the bromide ion.

Reactants Product

2-Bromo-3'-nitroacetophenone + R-NH2

SN2 Transition State

Nucleophilic attack

α-Amino Ketone

Bromide departure

2-Bromo-3'-nitroacetophenone Amine α-Amino Ketone Derivative
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Experimental Protocol: Synthesis of α-Amino Ketones
Materials:

2-Bromo-3'-nitroacetophenone

Primary or secondary amine (e.g., aniline, morpholine)

A suitable solvent (e.g., ethanol, acetonitrile)

A non-nucleophilic base (e.g., triethylamine, potassium carbonate)

Procedure:

Dissolve 2-bromo-3'-nitroacetophenone (1.0 eq) in a suitable solvent in a round-bottom

flask.

Add the amine (1.1 eq) and a non-nucleophilic base (1.2 eq) to the solution.

Stir the reaction mixture at room temperature or gentle heating for 6-12 hours, monitoring the

reaction by TLC.

After completion, filter off any inorganic salts.

Remove the solvent under reduced pressure.

Dissolve the residue in a suitable organic solvent and wash with water to remove any

remaining salts.

Dry the organic layer and evaporate the solvent to obtain the crude α-amino ketone.

Purify the product by column chromatography or recrystallization.

Applications in Drug Development
The derivatives synthesized from 2-bromo-3'-nitroacetophenone, particularly thiazoles and

chalcones, are recognized as "privileged structures" in medicinal chemistry due to their ability
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to interact with a wide range of biological targets.

Antimicrobial and Antifungal Agents: Many 2-aminothiazole and chalcone derivatives have

demonstrated significant activity against various strains of bacteria and fungi. The presence

of the nitro group can enhance this activity. For instance, certain synthesized thiazole

derivatives have shown moderate to good antimicrobial activity.[1]

Anti-inflammatory Agents: Chalcones are well-known for their anti-inflammatory properties.

The 3'-nitro substitution can modulate this activity.

Anticancer Agents: The thiazole and chalcone scaffolds are present in numerous compounds

with potent anticancer activity. The derivatives of 2-bromo-3'-nitroacetophenone can be

further modified to develop novel anticancer agents. The 2-amino-4-(3-nitrophenyl)thiazole

scaffold, for example, is utilized in the synthesis of molecules targeting cancer therapies.[2]

Summary
2-Bromo-3'-nitroacetophenone is a key starting material for the synthesis of a diverse range

of heterocyclic compounds and other valuable intermediates. The protocols outlined in these

application notes for its reaction with nucleophiles like thiourea, aromatic aldehydes, and

amines provide a solid foundation for researchers and drug development professionals. The

resulting thiazole and chalcone derivatives, with their proven biological activities, represent

promising scaffolds for the development of new therapeutic agents. Further exploration of the

reactivity of 2-bromo-3'-nitroacetophenone with other nucleophiles and the biological

evaluation of the synthesized compounds are encouraged to unlock the full potential of this

versatile building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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